Cas no 1803800-97-6 (3-Fluoro-2-(trifluoromethoxy)benzylamine)

3-Fluoro-2-(trifluoromethoxy)benzylamine 化学的及び物理的性質
名前と識別子
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- 3-Fluoro-2-(trifluoromethoxy)benzylamine
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- インチ: 1S/C8H7F4NO/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-3H,4,13H2
- InChIKey: IMRWRNOGFBFMQH-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(CN)=C1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 185
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 35.2
3-Fluoro-2-(trifluoromethoxy)benzylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A012000928-1g |
3-Fluoro-2-(trifluoromethoxy)benzylamine |
1803800-97-6 | 97% | 1g |
1,460.20 USD | 2021-07-04 | |
Alichem | A012000928-250mg |
3-Fluoro-2-(trifluoromethoxy)benzylamine |
1803800-97-6 | 97% | 250mg |
484.80 USD | 2021-07-04 | |
Alichem | A012000928-500mg |
3-Fluoro-2-(trifluoromethoxy)benzylamine |
1803800-97-6 | 97% | 500mg |
790.55 USD | 2021-07-04 |
3-Fluoro-2-(trifluoromethoxy)benzylamine 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Wei Chen Nanoscale, 2015,7, 6957-6990
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
3-Fluoro-2-(trifluoromethoxy)benzylamineに関する追加情報
3-Fluoro-2-(trifluoromethoxy)benzylamine: A Comprehensive Overview
3-Fluoro-2-(trifluoromethoxy)benzylamine, also known by its CAS number 1803800-97-6, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzene ring substituted with a fluoro group at the 3-position and a trifluoromethoxy group at the 2-position, along with an amine functional group attached to the benzene ring. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in both academic research and industrial applications.
The synthesis of 3-Fluoro-2-(trifluoromethoxy)benzylamine typically involves multi-step organic reactions, often starting from an appropriate benzene derivative. The introduction of the fluoro and trifluoromethoxy groups requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, aligning with the growing demand for sustainable chemical processes.
One of the most notable applications of 3-Fluoro-2-(trifluoromethoxy)benzylamine is in the field of pharmaceutical chemistry. The compound serves as an intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Its structure provides a platform for further functionalization, allowing chemists to explore diverse pharmacophores with desired biological activities. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, making them candidates for therapeutic interventions.
In addition to its role in drug discovery, 3-Fluoro-2-(trifluoromethoxy)benzylamine finds utility in materials science. The compound's electronic properties make it a suitable candidate for use in organic electronics, such as in the development of conductive polymers or advanced materials for energy storage devices. Recent research has highlighted its potential as a building block for constructing novel π-conjugated systems, which are essential for applications in optoelectronics and nanotechnology.
The chemical stability and reactivity of 3-Fluoro-2-(trifluoromethoxy)benzylamine are also areas of active investigation. Its ability to undergo various nucleophilic and electrophilic substitutions makes it a valuable reagent in organic synthesis. Moreover, the presence of electron-withdrawing groups (such as trifluoromethoxy) enhances the electrophilicity of the benzene ring, facilitating reactions that would otherwise be challenging to perform under standard conditions.
From an environmental perspective, understanding the fate and behavior of 3-Fluoro-2-(trifluoromethoxy)benzylamine in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent studies have focused on its biodegradation pathways and toxicity profiles, providing valuable insights into its safe handling and disposal.
In conclusion, 3-Fluoro-2-(trifluoromethoxy)benzylamine, CAS number 1803800-97-6, is a multifaceted compound with wide-ranging applications across various disciplines. Its unique structure, coupled with advancements in synthetic methodologies and material science, positions it as an important tool for future innovations in chemistry and related fields.
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